molecular formula C27H25BrN2O5S B2761401 Mcl-1/bcl-2-IN-3 CAS No. 2163793-55-1

Mcl-1/bcl-2-IN-3

Cat. No. B2761401
CAS RN: 2163793-55-1
M. Wt: 569.47
InChI Key: HZZXWFWVQWMGAR-UHFFFAOYSA-N
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Description

“Mcl-1/bcl-2-IN-3” is a potent and selective dual inhibitor of Mcl-1 and Bcl-2 with IC50s of 5.95 and 4.78 μM, respectively . It belongs to the Bcl-2 family of proteins that prevent apoptosis by binding to the pro-apoptotic BCL-2 proteins .


Synthesis Analysis

The synthesis of this compound involves the design, synthesis, and characterization of benzimidazole chalcone and flavonoid scaffold-derived bicyclic compounds targeting both Bcl-2 and Mcl-1 . The structural differences in the binding sites of both these proteins are optimized during the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is optimized based on the structural differences in the binding sites of Bcl-2 and Mcl-1 . The initial docking screen of Bcl-2 and Mcl-1 with pro-apoptotic protein Bim revealed possible hits with optimal binding energies .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . It inhibits the prosurvival BCL2 proteins to enable the activation of BAX and BAK, apoptosis effectors that permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

Scientific Research Applications

Intracellular Distribution and Expression Patterns

Mcl-1, a gene related to the bcl-2 protooncogene, plays a crucial role in cell differentiation, particularly in human myeloblastic leukemia cells. It has a notable mitochondrial localization and associates with membranes through its hydrophobic tail. Unlike bcl-2, Mcl-1 has a distinct distribution in nonmitochondrial compartments and its expression varies during cell differentiation (Yang, Kozopas, & Craig, 1995).

Structural Characteristics and Binding Properties

The solution structure of Mcl-1 reveals its role as a prosurvival factor. It shares structural similarities with other prosurvival Bcl-2 proteins, including a hydrophobic groove for binding specific ligands. Mutagenesis studies highlight the importance of its binding site residues and its selective interaction with certain BH3-only ligands (Day et al., 2005).

Differential Splicing and Cell Death Regulation

Mcl-1 undergoes differential splicing, resulting in variants that either promote cell survival or induce cell death. The Mcl-1s/Δ TM splice variant, by skipping the central exon, maintains the BH3 domain while losing other domains, leading to pro-apoptotic functions (Bingle et al., 2000).

Regulation from Transcription to Degradation

Mcl-1 is noted for its short half-life, making it highly sensitive to changes in synthesis or degradation. This sensitivity is significant for understanding disease development and treatment mechanisms. The regulation of Mcl-1, spanning from transcription to degradation, offers insights into potential therapeutic targets (Senichkin et al., 2020).

Apoptotic Regulation through Heterodimerization

Mcl-1, active in preserving mitochondrial integrity, shows unique N-terminal sequences leading to instability in cells. Studies on its binding selectivity to BH3 ligands and interactions with other proteins like BID offer insights into its role in apoptosis and potential drug discovery against tumors (Liu et al., 2010).

Discovery and Development of Mcl-1 Inhibitors

Research on small-molecule inhibitors targeting Mcl-1's anti-apoptotic properties has grown, with several promising compounds emerging from both academic and industrial settings. These inhibitors have shown effectiveness in vitro and, in some cases, have entered clinical development (Chen & Fletcher, 2017).

Mechanism of Action

Mcl-1/bcl-2-IN-3 works by inhibiting the prosurvival BCL2 proteins, enabling the activation of BAX and BAK . These apoptosis effectors permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

Future Directions

The success of other BCL-2 inhibitors has inspired the development of BH3 mimetics targeting MCL1 . Despite promising preclinical activity against MYC-driven lymphomas, myeloma, and AML, their success may particularly depend on their tolerability profile given physiological roles for MCL1 in several nonhematologic tissues . Therefore, future research may focus on improving the drug design, patient selection, and dose optimization to achieve effective anticancer treatment involving this class of agents .

properties

IUPAC Name

methyl 6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O5S/c1-35-24(32)8-3-2-7-23(31)29-15-16-30-26(33)20-6-4-5-19-22(14-13-21(25(19)20)27(30)34)36-18-11-9-17(28)10-12-18/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZXWFWVQWMGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)NCCN1C(=O)C2=C3C(=C(C=C2)SC4=CC=C(C=C4)Br)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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